4-Isopropyl-2-methylpyrimidine-5-carboxylic acid
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Overview
Description
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is also known by other synonyms such as 2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid has been reported in the literature. The synthesis involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted with an isopropyl group at position 4, a methyl group at position 2, and a carboxylic acid group at position 5 .Chemical Reactions Analysis
Pyrimidines, including 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The exact chemical reactions involving 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid include a molecular weight of 180.20 and a molecular formula of C9H12N2O2 . Further details about its physical and chemical properties are not specified in the search results.Scientific Research Applications
Hybrid Catalysts in Synthesis
The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, highlights the broad synthetic applications of related compounds. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, have been studied for their bioavailability and applicability, utilizing various catalysts such as organocatalysts, metal catalysts, and green solvents. This research demonstrates the potential for using 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid in complex synthesis processes involving hybrid catalysts (Parmar, Vala, & Patel, 2023).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids as biorenewable chemicals has revealed their role as microbial inhibitors at concentrations below the desired yield. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can inform the development of robust strains for industrial applications. This insight could be relevant for the practical applications of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid in biotechnological processes (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Bioisosteres in Drug Design
The exploration of carboxylic acid bioisosteres for improving pharmacological profiles presents a significant area of research. Bioisosteres of carboxylic acids have been identified for their potential in overcoming obstacles such as toxicity, metabolic instability, and limited passive diffusion across biological membranes in drug design. This area of research could indicate applications for structurally similar compounds to 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid in developing new therapeutic agents (Horgan & O’ Sullivan, 2021).
Reactive Extraction of Carboxylic Acids
Research on the extraction of carboxylic acids from aqueous solutions using techniques like liquid-liquid extraction (LLX) and supercritical fluids underscores the importance of these compounds in industrial processes. The efficiency of various solvents in extracting carboxylic acids points to the relevance of studying the physical and chemical properties of compounds like 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid for their potential extraction and purification from complex mixtures (Djas & Henczka, 2018).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5(2)8-7(9(12)13)4-10-6(3)11-8/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGODGDGIONWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562456 |
Source
|
Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | |
CAS RN |
127958-08-1 |
Source
|
Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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